lithium(1+) 1-(4-methoxyphenyl)-1H-imidazole-2-carboxylate
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Overview
Description
Lithium(1+) 1-(4-methoxyphenyl)-1H-imidazole-2-carboxylate is a chemical compound that combines lithium with an imidazole derivative The compound features a 4-methoxyphenyl group attached to the imidazole ring, which is further connected to a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 1-(4-methoxyphenyl)-1H-imidazole-2-carboxylate typically involves the reaction of 1-(4-methoxyphenyl)-1H-imidazole-2-carboxylic acid with a lithium base. The reaction is carried out in an appropriate solvent, such as tetrahydrofuran (THF), under controlled temperature conditions. The lithium base, often lithium hydroxide or lithium carbonate, reacts with the carboxylic acid to form the lithium salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization and purification to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 1-(4-methoxyphenyl)-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like THF or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazole compounds .
Scientific Research Applications
Lithium(1+) 1-(4-methoxyphenyl)-1H-imidazole-2-carboxylate has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of lithium(1+) 1-(4-methoxyphenyl)-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular pathways, leading to its observed effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-1H-imidazole-2-carboxylic acid: The parent compound without the lithium ion.
Lithium 1-(4-methoxyphenyl)-1H-indole-2-carboxylate: A similar compound with an indole ring instead of an imidazole ring.
Uniqueness
Lithium(1+) 1-(4-methoxyphenyl)-1H-imidazole-2-carboxylate is unique due to the presence of both lithium and the 4-methoxyphenyl-imidazole structure.
Properties
IUPAC Name |
lithium;1-(4-methoxyphenyl)imidazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3.Li/c1-16-9-4-2-8(3-5-9)13-7-6-12-10(13)11(14)15;/h2-7H,1H3,(H,14,15);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCRSDJHPRRRGP-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].COC1=CC=C(C=C1)N2C=CN=C2C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9LiN2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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